molecular formula C16H28N4O2 B13696804 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole CAS No. 1625680-28-5

4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole

Cat. No.: B13696804
CAS No.: 1625680-28-5
M. Wt: 308.42 g/mol
InChI Key: PHJJKZYYFFHOKX-UHFFFAOYSA-N
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Description

4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their versatile applications in medicinal chemistry, particularly due to their ability to act as ligands for various receptors and enzymes. This compound features a pyrazole ring substituted with an amino group and a Boc-protected piperidine moiety, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The Boc-protected piperidine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups to the piperidine moiety.

Scientific Research Applications

4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole involves its interaction with molecular targets such as enzymes and receptors. The amino group and the Boc-protected piperidine moiety allow the compound to form hydrogen bonds and other interactions with the active sites of these targets, thereby modulating their activity . The specific pathways involved depend on the particular target being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole is unique due to its specific combination of a pyrazole ring, an amino group, and a Boc-protected piperidine moiety. This combination provides a versatile scaffold for drug discovery and development, allowing for the exploration of various biological activities and interactions with molecular targets.

Properties

CAS No.

1625680-28-5

Molecular Formula

C16H28N4O2

Molecular Weight

308.42 g/mol

IUPAC Name

tert-butyl 4-[3-(4-aminopyrazol-1-yl)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H28N4O2/c1-16(2,3)22-15(21)19-9-6-13(7-10-19)5-4-8-20-12-14(17)11-18-20/h11-13H,4-10,17H2,1-3H3

InChI Key

PHJJKZYYFFHOKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCN2C=C(C=N2)N

Origin of Product

United States

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